molecular formula C12H15ClO3 B1289221 4-Butoxy-3-chloro-5-methoxybenzaldehyde CAS No. 483316-01-4

4-Butoxy-3-chloro-5-methoxybenzaldehyde

Cat. No.: B1289221
CAS No.: 483316-01-4
M. Wt: 242.7 g/mol
InChI Key: SWBBWWCRHKXGAH-UHFFFAOYSA-N
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Description

4-Butoxy-3-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C12H15ClO3 It is a derivative of benzaldehyde, featuring butoxy, chloro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-chloro-5-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Substitution Reactions: The introduction of the butoxy, chloro, and methoxy groups is achieved through substitution reactions. For example, the methoxy group can be introduced via methylation using methanol and a suitable catalyst.

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and pressures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-Butoxy-3-chloro-5-methoxybenzoic acid.

    Reduction: 4-Butoxy-3-chloro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-3-chloro-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-chloro-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Pathways: Influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-3-chloro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Butoxy-3-chloro-5-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    3-Chloro-4-methoxybenzaldehyde: Lacks the butoxy group.

Uniqueness

4-Butoxy-3-chloro-5-methoxybenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-butoxy-3-chloro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBWWCRHKXGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624208
Record name 4-Butoxy-3-chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483316-01-4
Record name 4-Butoxy-3-chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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